![molecular formula C11H10BrNO2 B6362795 4-Bromo-1-ethyl-1H-indole-2-carboxylic acid CAS No. 1240567-83-2](/img/structure/B6362795.png)
4-Bromo-1-ethyl-1H-indole-2-carboxylic acid
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Overview
Description
“4-Bromo-1-ethyl-1H-indole-2-carboxylic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields (79% overall yield). The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .Scientific Research Applications
Chemical Synthesis and Biological Activity
The chemical compound 4-Bromo-1-ethyl-1H-indole-2-carboxylic acid is related to a class of brominated tryptophan derivatives, which have shown to possess significant biological activity. An investigation into brominated tryptophan alkaloids from Thorectidae sponges has yielded new compounds with potential antimicrobial properties, such as inhibiting the growth of Staphylococcus epidermidis with either weak or moderate minimum inhibitory concentrations (MICs) (Segraves & Crews, 2005). This highlights the potential of brominated indole compounds in the development of new antimicrobial agents.
Synthesis of Novel Indole Derivatives
Another area of application is the synthesis of novel indole derivatives, which includes compounds with various functional groups that could serve as intermediates in organic synthesis or as potential pharmaceutical candidates. For example, the synthesis of indole-2-carboxylic acids with amino- and sulfur-containing substituents has been described, showcasing the versatility of indole derivatives in chemical synthesis (Unangst, Connor, & Stabler, 1987). These compounds can be used to further explore chemical space in drug discovery and development.
Development of Anti-inflammatory Compounds
The research into indole derivatives has also extended to the development of compounds with anti-inflammatory and analgesic activities. Microwave-assisted synthesis of indole and furan derivatives has led to the discovery of compounds exhibiting significant anti-inflammatory and analgesic properties, underscoring the therapeutic potential of indole-based compounds in treating inflammation and pain (Sondhi, Jain, Rani, & Kumar, 2007).
Advanced Synthetic Techniques
Moreover, advancements in synthetic chemistry have enabled the efficient construction of complex indole scaffolds. A concise and regioselective synthesis approach for indole-3-carboxylic acid derivatives, an essential scaffold of the anti-inflammatory naturally occurring compound Herdmanine D, has been developed. This approach demonstrates the strategic development towards core moieties of biologically active compounds, facilitating the synthesis of potentially therapeutic agents (Sharma et al., 2020).
Mechanism of Action
Target of Action
Indole derivatives, such as 4-Bromo-1-ethyl-1H-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These compounds are known to interact with various biological targets, contributing to their broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit the strand transfer of integrase, a key enzyme in the life cycle of HIV-1 . The indole nucleus of these compounds was observed to chelate with two Mg2+ ions within the active site of integrase .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been reported as antiviral agents, showing inhibitory activity against influenza A . Other indole derivatives have been found to have anti-inflammatory and analgesic activities . .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
4-bromo-1-ethylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-13-9-5-3-4-8(12)7(9)6-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOQVSGRBOPVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C1C(=O)O)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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